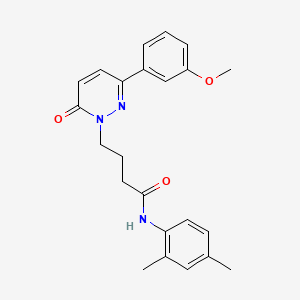

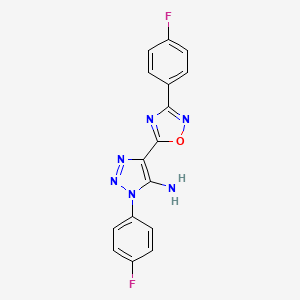

![molecular formula C23H22N4O4 B2527434 N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260932-45-3](/img/structure/B2527434.png)

N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

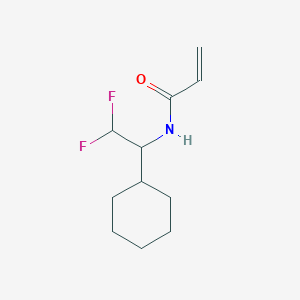

The compound N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be an analog of the compounds discussed in the papers, which are involved in opioid receptor activity and anticancer properties.

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques, as seen in the second paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized . These methods typically include the formation of intermediates such as oxadiazoles, which are then further modified to introduce various substituents that can affect the biological activity of the final compound. The synthesis process is characterized by techniques such as LCMS, IR, and NMR spectroscopies, which are essential for confirming the structure of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes aryl groups, heterocyclic elements like pyrrolidine, and oxadiazole rings, which are crucial for their biological activity . The presence of methoxy and methyl substituents can influence the binding affinity and selectivity of these compounds towards their biological targets, such as opioid receptors or cancer cells.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include amide bond formation, aromatic substitutions, and the introduction of heterocyclic rings. These reactions are carefully designed to yield compounds with specific biological activities, as seen in the first paper, where the introduction of various substituents at specific positions led to potent kappa-opioid agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of heteroatoms and aromatic systems can affect properties such as solubility, stability, and reactivity. The biological evaluation of these compounds, as mentioned in the first paper, includes their potency as opioid kappa agonists and their analgesic effects in animal models . The second paper discusses the cytotoxicity of similar compounds on various human cancer cell lines, providing insights into their potential as anticancer agents .

Applications De Recherche Scientifique

Oxidative Radical Cyclization

Shiho Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to erythrinanes, showcasing a synthetic methodology potentially applicable to derivatives like N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide for the synthesis of complex molecular structures Chikaoka et al., 2003.

Cytotoxic Activity

Ebrahim Saeedian Moghadam et al. (2018) synthesized novel compounds derived from the indibulin and combretastatin scaffolds, demonstrating cytotoxic activity against breast cancer cell lines, suggesting that structurally related compounds might also possess significant anticancer potential Moghadam & Amini, 2018.

Antimicrobial Evaluation

Samreen Gul et al. (2017) reported on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, showcasing the potential for structurally related compounds to serve as antimicrobial agents with minimized toxicity Gul et al., 2017.

Molecular Conformations and Hydrogen Bonding

B. Narayana et al. (2016) examined different molecular conformations and hydrogen bonding in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, suggesting that compounds like N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide could exhibit diverse supramolecular architectures and potentially novel properties Narayana et al., 2016.

Safety and Hazards

Orientations Futures

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or activities.

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-15-6-8-16(9-7-15)22-25-23(31-26-22)19-5-4-12-27(19)14-21(28)24-18-11-10-17(29-2)13-20(18)30-3/h4-13H,14H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPHBEDOYOCTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2527364.png)